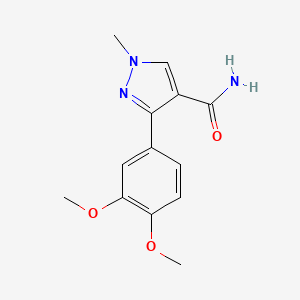

3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

CAS No. |

765286-72-4 |

|---|---|

Molecular Formula |

C13H15N3O3 |

Molecular Weight |

261.28 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-methylpyrazole-4-carboxamide |

InChI |

InChI=1S/C13H15N3O3/c1-16-7-9(13(14)17)12(15-16)8-4-5-10(18-2)11(6-8)19-3/h4-7H,1-3H3,(H2,14,17) |

InChI Key |

NZFGMSLTRVIFPB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Halogenation-Diazotization-Coupling-Grignard Carboxylation Route

This method, exemplified in the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, involves:

Step 1: Halogenation of N-methyl-3-aminopyrazole

N-methyl-3-aminopyrazole is dissolved in water and reacted with elemental bromine or iodine to selectively halogenate the 4-position of the pyrazole ring, yielding 4-halogen-1-methyl-1H-pyrazole-3-amine.

Step 2: Diazotization and Coupling

The 4-halogen-1-methyl-1H-pyrazole-3-amine is diazotized using sodium nitrite in acidic aqueous solution at low temperature to form a diazonium salt. This intermediate is then coupled with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide catalyst to introduce the difluoromethyl group at the 3-position, yielding 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole.

Step 3: Grignard Exchange and Carboxylation

The 4-halogen substituent is exchanged with a Grignard reagent (e.g., isopropyl magnesium chloride) under nitrogen atmosphere. The resulting organomagnesium intermediate is reacted with carbon dioxide (CO2) to form the carboxylic acid at the 4-position. The product is then quenched and recrystallized to obtain the pure acid.

- Total yield of the three steps can reach up to 64%.

- Product purity exceeds 99.5%.

- The method avoids isomer formation common in traditional processes.

- Reaction conditions include low temperatures (-5 to 5 °C for diazotization), nitrogen atmosphere, and use of acetonitrile as solvent in coupling.

Table 1: Reaction Conditions and Yields for Halogenation-Diazotization-Coupling-Grignard Route

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Halogenation | N-methyl-3-aminopyrazole + Br2/I2, aqueous, RT | High | - | Iodine requires H2O2 addition |

| Diazotization & Coupling | NaNO2, HCl, 0-5 °C; K-difluoromethyl trifluoroborate, Cu2O, acetonitrile, 0-50 °C | 88.2 | 98.5 | Diazonium salt intermediate |

| Grignard Carboxylation | iPrMgCl or iPrMgCl-LiCl, CO2 gas, N2 atmosphere | - | >99.5 | Recrystallization improves purity |

Alpha-Difluoroacetyl Halide Addition and Cyclization Route

An alternative method involves:

Step 1: Substitution/Hydrolysis

Alpha, beta-unsaturated ester is reacted with 2,2-difluoroacetyl halide (fluoride or chloride) in an organic solvent at low temperature, followed by alkaline hydrolysis to yield an alpha-difluoroacetyl intermediate carboxylic acid.

Step 2: Condensation and Cyclization

The intermediate is condensed with methylhydrazine aqueous solution in the presence of a catalyst at low temperature, followed by heating under reduced pressure to promote cyclization, forming the pyrazole ring with the difluoromethyl substituent. Acidification precipitates the crude product.

Step 3: Recrystallization

The crude product is purified by recrystallization from aqueous ethanol to achieve high purity.

- Yield around 75.9%.

- Chemical purity up to 99.6% after recrystallization.

- The process reduces isomer content significantly (target to isomer ratio ~95:5).

- Raw materials are readily available, and the process is operationally simple.

Table 2: Reaction Conditions and Yields for Alpha-Difluoroacetyl Halide Route

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Substitution/Hydrolysis | 2,2-Difluoroacetyl halide + alpha,beta-unsaturated ester, organic solvent, low temp; alkali hydrolysis | - | - | Controlled low temperature (-30 °C) |

| Condensation/Cyclization | Methylhydrazine aqueous, catalyst, low temp to RT, reduced pressure heating | 75.9 | 99.6 | Acidification to pH 1-2 for precipitation |

| Recrystallization | 40% aqueous ethanol, reflux, cooling | - | - | Improves purity, removes isomers |

While the above methods focus on difluoromethyl-substituted pyrazole carboxylic acids, similar strategies can be adapted for the preparation of this compound by:

- Using 3,4-dimethoxyphenyl-substituted precursors or coupling partners in place of difluoromethyl reagents.

- Employing halogenation and diazotization steps to functionalize the pyrazole ring selectively.

- Converting the carboxylic acid intermediate to the carboxamide via standard amide coupling reactions (e.g., using coupling agents like EDCI, DCC, or via acid chloride intermediates).

- The halogenation-diazotization-Grignard method offers high purity and yield but requires careful control of reaction conditions to avoid isomer formation.

- The alpha-difluoroacetyl halide route provides a simpler operational process with fewer purification steps but may require optimization for different substituents like 3,4-dimethoxyphenyl.

- Both methods emphasize low-temperature control, inert atmosphere, and careful pH adjustment during workup to maximize yield and purity.

- Recrystallization is critical for removing isomeric impurities and achieving >99% purity.

- Summary Table: Comparison of Preparation Methods

| Feature | Halogenation-Diazotization-Grignard Route | Alpha-Difluoroacetyl Halide Route |

|---|---|---|

| Starting Materials | N-methyl-3-aminopyrazole, halogens | 2,2-Difluoroacetyl halide, unsaturated ester |

| Key Reactions | Halogenation, diazotization, coupling, Grignard carboxylation | Substitution, hydrolysis, condensation, cyclization |

| Yield | Up to 64% (carboxylic acid) | ~75.9% (carboxylic acid) |

| Purity | >99.5% | 99.6% after recrystallization |

| Isomer Control | High, avoids isomers | Good, isomer ratio ~95:5 |

| Operational Complexity | Moderate, requires inert atmosphere | Simpler, fewer steps |

| Adaptability to Carboxamide | Requires additional amidation step | Requires amidation after acid formation |

The preparation of this compound can be effectively achieved by adapting established synthetic routes used for related pyrazole carboxylic acids. The halogenation-diazotization-Grignard carboxylation method and the alpha-difluoroacetyl halide addition-cyclization method represent two robust approaches, each with distinct advantages in yield, purity, and operational simplicity. Further amidation of the carboxylic acid intermediate completes the synthesis of the target carboxamide. Careful control of reaction parameters and purification steps ensures high product quality suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydropyrazoles.

Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole ring substituted with a dimethoxyphenyl group and a carboxamide functional group, contributing to its diverse biological activities. Its molecular formula is with a molecular weight of 262.27 g/mol.

Antifungal Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, studies have shown that 3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide demonstrates potent antifungal activity against various phytopathogenic fungi. The structure-activity relationship (SAR) analysis suggests that modifications in the chemical structure can enhance its efficacy against specific fungal strains .

Antimicrobial Properties

In addition to antifungal effects, the compound has been evaluated for its antimicrobial activity. Its derivatives have shown effectiveness against several bacterial strains, indicating potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The pyrazole scaffold is known for its anti-inflammatory properties. Compounds similar to this compound have been investigated for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Cancer Research

Emerging studies suggest that pyrazole derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been explored, providing a foundation for further research into its potential as an anticancer agent .

Pesticide Development

The compound's antifungal and antimicrobial properties make it a candidate for use in agricultural pesticides. Its effectiveness against plant pathogens can contribute to developing safer and more effective agricultural chemicals .

Case Study: Antifungal Efficacy

A study conducted on the antifungal efficacy of various pyrazole derivatives, including this compound, revealed that it outperformed traditional fungicides in inhibiting fungal growth in vitro. This positions the compound as a promising alternative in agricultural practices .

Case Study: Structure-Activity Relationship Analysis

A comprehensive SAR study highlighted how structural modifications influenced the biological activity of pyrazole derivatives. The findings indicated that specific substitutions on the pyrazole ring significantly enhanced both antifungal and antimicrobial activities .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Key Compounds :

- (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e)

- (E)-2-(4-Hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d)

Structural Differences :

- Core Structure: Curcumin analogs (e.g., 3e, 3d) feature a cyclopentanone/cyclohexanone backbone conjugated with α,β-unsaturated ketones, whereas the target compound has a pyrazole ring with a carboxamide substituent.

- Functional Groups : Both classes share 3,4-dimethoxyphenyl or hydroxylated aromatic groups, but the target compound lacks the conjugated carbonyl system of curcumin analogs.

Pyrazole-Carboxaldehyde Derivatives

Key Compound :

- 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde

Structural Differences :

- Functional Group : The carboxamide in the target compound replaces the carboxaldehyde group in this derivative.

- Substituents : The target compound has a methyl group at the 1-position and a 3,4-dimethoxyphenyl group at the 3-position, whereas the compared derivative has phenyl groups at the 1- and 3-positions.

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Key Features :

- A phenyl group at the 1-position and methyl groups at the 3- and 5-positions.

Comparison :

- Biological Implications : Methyl and phenyl substituents in pyrazole derivatives are associated with antimicrobial and anti-inflammatory activities . The methoxy groups in the target compound may improve bioavailability and target selectivity.

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazole ring substituted with a dimethoxyphenyl group and a carboxamide functional group. The molecular formula is , and its IUPAC name reflects its complex aromatic substitution.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, certain pyrazole derivatives have demonstrated effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.22 to 0.25 μg/mL, showcasing their potency against bacterial strains .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. A notable finding is that compounds similar to this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). In vitro studies have shown that these compounds can enhance caspase-3 activity, indicating their role in triggering programmed cell death .

Table 1: Summary of Biological Activities

| Activity Type | Pathogen/Cell Line | MIC/IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Inhibition of cell wall synthesis |

| Anticancer | MDA-MB-231 | 1.0 | Apoptosis induction via caspase activation |

| Anticancer | HepG2 | 0.03 - 0.46 | Cell cycle arrest and apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Many pyrazole derivatives inhibit key enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : The activation of intrinsic apoptotic pathways through caspase enzymes has been observed in cancer cells treated with these compounds.

- Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways contribute to the antimicrobial effects.

Case Studies

A series of studies have been conducted to evaluate the efficacy of pyrazole derivatives:

- Study on Antimicrobial Activity : A comparative study assessed various pyrazole derivatives against a panel of bacterial strains, establishing that certain modifications enhance their antimicrobial efficacy significantly .

- Anticancer Evaluation : Another research project focused on the effects of these compounds on breast cancer cells, revealing that specific structural modifications led to increased apoptosis rates and reduced cell viability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide, and what key reaction parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or aldehydes. For example, cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine analogs under reflux in ethanol can yield pyrazole intermediates, which are further functionalized . Key parameters include temperature control (70–100°C), solvent polarity (e.g., DMF for improved solubility), and stoichiometric ratios of precursors to minimize side products like regioisomers . Catalysts such as acetic acid or p-toluenesulfonic acid (PTSA) enhance reaction efficiency . Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound, and what advanced spectroscopic techniques are most effective?

- Methodological Answer : Structural elucidation requires a combination of techniques:

- X-ray diffraction (XRD) : Determines crystal packing and bond angles, essential for confirming regiochemistry .

- FTIR and NMR : Identify functional groups (e.g., carboxamide C=O stretch at ~1680 cm⁻¹ in FTIR) and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm in ¹H NMR) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Computational methods : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for docking studies .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectral data or bioactivity results observed across studies?

- Methodological Answer : Contradictions often arise from impurities, solvent effects, or polymorphic forms. Strategies include:

- Cross-validation : Replicate experiments using orthogonal techniques (e.g., XRD vs. TEM for crystallinity) .

- Solvent standardization : Use deuterated solvents consistently in NMR to avoid peak shifts .

- Computational modeling : Compare experimental spectral data with simulated spectra from DFT or molecular dynamics .

- Bioassay controls : Include reference compounds (e.g., known enzyme inhibitors) to calibrate activity measurements .

Q. What computational approaches are used to predict the reactivity or biological targets of this compound?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina evaluates binding affinities to targets (e.g., fungal CYP51 for antifungals) by simulating ligand-receptor interactions .

- Quantum chemical calculations : Assess reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) to predict regioselectivity in derivatization .

- Machine learning : Train models on pyrazole databases to forecast synthetic feasibility or toxicity .

Q. How can the structure-activity relationship (SAR) be systematically explored for derivatives of this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH₃ with -CF₃) to assess electronic effects .

- Bioisosteric replacement : Replace the carboxamide group with sulfonamide or urea to probe hydrogen-bonding requirements .

- High-throughput screening (HTS) : Test derivatives against target enzymes (e.g., COX-2 for anti-inflammatory activity) to correlate structural motifs with IC₅₀ values .

Q. What are the critical considerations in designing a scalable synthetic protocol while maintaining regioselectivity?

- Methodological Answer :

- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) during scale-up .

- Catalyst screening : Immobilized catalysts (e.g., Pd/C for coupling reactions) enhance recyclability and regioselectivity .

- In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.